Tetrahydrodehydrodiconiferyl alcohol
Overview
Description
Tetrahydrodehydrodiconiferyl alcohol is a naturally occurring lignan, a type of phenolic compound found in various plants. It is known for its complex structure and potential biological activities. The compound has the chemical formula C20H26O6 and a molecular weight of 362.42 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrahydrodehydrodiconiferyl alcohol can be synthesized through the reduction of dihydrodehydrodiconiferyl alcohol. This reduction is catalyzed by phenylcoumaran benzylic ether reductase . The compound can also be isolated from the hydrogenolysis product of protolignin .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. Most production methods are confined to laboratory settings for research purposes.
Chemical Reactions Analysis
Types of Reactions
Tetrahydrodehydrodiconiferyl alcohol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form simpler alcohols.
Substitution: The hydroxyl groups can participate in substitution reactions to form ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Acidic or basic catalysts are often used to facilitate substitution reactions.
Major Products Formed
Oxidation: Ketones and aldehydes.
Reduction: Simpler alcohols.
Substitution: Ethers and esters.
Scientific Research Applications
Tetrahydrodehydrodiconiferyl alcohol has several scientific research applications:
Chemistry: It is used as a model compound to study lignan biosynthesis and transformation.
Biology: The compound is studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
The mechanism of action of tetrahydrodehydrodiconiferyl alcohol involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and modulate signaling pathways related to oxidative stress and inflammation . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and chelate metal ions.
Comparison with Similar Compounds
Similar Compounds
Dihydrodehydrodiconiferyl alcohol: A precursor in the synthesis of tetrahydrodehydrodiconiferyl alcohol.
Pinoresinol: Another lignan with similar antioxidant properties.
Lariciresinol: A lignan with comparable biological activities.
Uniqueness
This compound is unique due to its specific reduction process and the presence of multiple hydroxyl groups, which contribute to its distinct chemical reactivity and biological activities .
Properties
IUPAC Name |
2-[1-hydroxy-3-(4-hydroxy-3-methoxyphenyl)propan-2-yl]-4-(3-hydroxypropyl)-6-methoxyphenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O6/c1-25-18-10-14(5-6-17(18)23)8-15(12-22)16-9-13(4-3-7-21)11-19(26-2)20(16)24/h5-6,9-11,15,21-24H,3-4,7-8,12H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTGXBVBJDIWUBL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)C(CC2=CC(=C(C=C2)O)OC)CO)CCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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